4-Acetyl-2-methoxy-3-nitrophenyl acetate

Description

Contextual Significance within Substituted Aromatic Acetate (B1210297) Chemistry

Substituted aromatic acetates are a significant class of compounds in organic synthesis. The acetate group can serve as a protecting group for phenols, which can be selectively removed under specific conditions. acs.orgnih.gov The reactivity of the aromatic ring and the stability of the ester are heavily influenced by the nature and position of other substituents. The presence of multiple functional groups, as seen in 4-Acetyl-2-methoxy-3-nitrophenyl acetate, creates a complex electronic environment that dictates the molecule's chemical behavior and potential synthetic utility. Aromatic acetates can be synthesized through various methods, including the carbonylation of aryl methyl ethers, offering pathways to valuable chemical intermediates. nih.gov

Overview of Foundational Research Trajectories for Aryl Acetate Derivatives

Research into aryl acetate derivatives has explored several key areas. One major trajectory involves their use as substrates in cross-coupling reactions. For instance, palladium-catalyzed α-arylation of aryl acetic acid derivatives has been developed to form new carbon-carbon bonds. acs.org Another significant area of research is the study of their hydrolysis mechanisms, which can be catalyzed by acids, bases, or enzymes. rsc.org The rates of these reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. Furthermore, aryl acetates are known to undergo reactions like the Fries rearrangement, which can be used to synthesize hydroxyacetophenones, important intermediates in the pharmaceutical industry. atamanchemicals.com

Structural Framework and Strategic Importance of Functional Groups

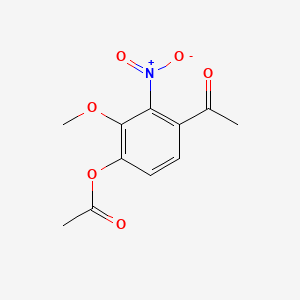

The structure of this compound incorporates four distinct functional groups attached to a benzene (B151609) ring, each imparting specific properties to the molecule.

Phenyl Acetate Core: The foundational structure is a phenyl acetate, an aromatic ester formed from phenol (B47542) and acetic acid. atamanchemicals.comwikipedia.org This core structure is a common motif in organic chemistry and serves as a scaffold for the other functional groups.

Acetyl Group (-COCH₃): The acetyl group is an electron-withdrawing group and a deactivator for electrophilic aromatic substitution. masterorganicchemistry.com Its presence on the aromatic ring decreases the electron density of the ring, making substitution reactions more difficult. acs.org Acetyl groups are important in various industries for modifying the properties of compounds, such as improving solubility and stability. nguyenstarch.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group, when attached to an aromatic ring, acts as an electron-donating group through resonance, which increases the electron density of the ring and activates it towards electrophilic aromatic substitution. vaia.comresearchgate.net It is considered a non-lipophilic substituent on aromatic systems. tandfonline.com The interplay between the electron-donating methoxy group and the electron-withdrawing acetyl and nitro groups is a key feature of this molecule.

The combination of these functional groups on a single aromatic ring results in a molecule with a highly polarized electronic structure, suggesting a rich and complex chemical reactivity profile that is of interest for synthetic and medicinal chemistry research.

Data Tables

Table 1: Properties of Functional Groups

| Functional Group | Chemical Formula | Electronic Effect on Aromatic Ring | Influence on Reactivity |

| Acetyl | -COCH₃ | Electron-withdrawing (deactivating) | Decreases rate of electrophilic substitution. masterorganicchemistry.com |

| Methoxy | -OCH₃ | Electron-donating (activating) | Increases rate of electrophilic substitution. vaia.com |

| Nitro | -NO₂ | Strongly electron-withdrawing (deactivating) | Retards electrophilic substitution, facilitates nucleophilic substitution. wikipedia.orgnih.gov |

| Phenyl Acetate | C₆H₅OCOCH₃ | Core Structure | Provides a scaffold for functionalization. atamanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyl-2-methoxy-3-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-6(13)8-4-5-9(18-7(2)14)11(17-3)10(8)12(15)16/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBSZZNAYCTRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC(=O)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733726 | |

| Record name | 4-Acetyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260862-31-4 | |

| Record name | 4-Acetyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 2 Methoxy 3 Nitrophenyl Acetate

Reactions of the Acetate (B1210297) Ester Moiety

The acetate ester group in 4-Acetyl-2-methoxy-3-nitrophenyl acetate is a primary site for nucleophilic attack, leading to a variety of substitution reactions. The reactivity of the ester is significantly influenced by the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro and acetyl groups is expected to enhance the electrophilicity of the carbonyl carbon of the acetate group, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate.

Hydrolytic Pathways: Acid-Catalyzed and Base-Mediated Kinetics

Ester hydrolysis is a fundamental reaction that can proceed under both acidic and basic conditions, each following a distinct mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the corresponding phenol (B47542), 4-acetyl-2-methoxy-3-nitrophenol. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.

Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. semanticscholar.org This is followed by the elimination of the phenoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt. semanticscholar.org This final acid-base step is essentially irreversible and drives the reaction to completion. The rate of base-mediated hydrolysis is generally faster than acid-catalyzed hydrolysis due to the stronger nucleophilicity of the hydroxide ion compared to water.

Interactive Table: Rate Constants for Base-Mediated Hydrolysis of Substituted Phenyl Acetates

| Substituent on Phenyl Ring | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| p-Nitro | 11.6 |

| m-Nitro | 9.2 |

| p-Acetyl | 7.5 |

| Unsubstituted | 1.45 |

Note: The data presented is for analogous compounds to illustrate the effect of substituents on the rate of hydrolysis. The exact values for this compound may differ.

Transesterification Processes and Equilibrium Studies

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the original alkoxy group is eliminated as an alcohol, yielding the new ester.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the original phenoxide group results in the formation of the new ester. masterorganicchemistry.com

Transesterification is an equilibrium process, and the position of the equilibrium is influenced by the relative stability of the reactants and products, as well as the concentrations of the reacting species. masterorganicchemistry.com Using a large excess of the reactant alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.com The equilibrium constant (K) for the transesterification of phenyl acetate with methanol has been studied, and it provides an indication of the feasibility of such reactions.

Interactive Table: Equilibrium Constants for Transesterification of Phenyl Acetate with Various Alcohols

| Alcohol | Equilibrium Constant (K) |

| Methanol | 0.85 |

| Ethanol | 0.78 |

| Isopropanol | 0.65 |

| tert-Butanol | 0.42 |

Note: This data is for the transesterification of phenyl acetate and is provided for illustrative purposes. The equilibrium constants for this compound may vary due to the influence of the ring substituents.

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

The acetate group of this compound can undergo nucleophilic acyl substitution with a wide range of nucleophiles other than water and alcohols. semanticscholar.org The general mechanism involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the phenoxide leaving group. semanticscholar.org

Common nucleophiles include amines (aminolysis), thiols, and carbanions. The rate of these reactions is dependent on the nucleophilicity of the attacking species and the stability of the leaving group. The 4-acetyl-2-methoxy-3-nitrophenoxide ion is expected to be a relatively good leaving group due to the electron-withdrawing nature of the nitro and acetyl groups, which can stabilize the negative charge on the phenoxide oxygen.

For example, the reaction with an amine, such as piperidine, would proceed via a nucleophilic attack of the amine nitrogen on the carbonyl carbon, leading to the formation of an N-acetylpiperidine and the corresponding phenoxide. The reaction of 2-methoxy-3-nitrothiophen with piperidine has been shown to be strongly catalyzed by piperidine itself, indicating a base-catalyzed mechanism.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The presence of other functional groups on the aromatic ring can influence the choice of reducing agent and the reaction conditions.

Reductive Transformations: Selective and Non-Selective Reductions

The reduction of the nitro group in this compound to an amino group would yield 3-amino-4-acetyl-2-methoxyphenyl acetate. This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, offering different levels of selectivity.

Selective Reductions: In the presence of other reducible functional groups, such as the acetyl group, selective reduction of the nitro group is often desired.

Tin(II) chloride (SnCl₂): This is a classic method for the selective reduction of aromatic nitro groups in the presence of other functionalities like esters and ketones. stackexchange.com The reaction is typically carried out in an acidic medium.

Sodium dithionite (Na₂S₂O₄): This reagent is also known for its ability to selectively reduce nitro groups under mild conditions.

Catalytic Hydrogenation: Using specific catalysts and reaction conditions, catalytic hydrogenation can achieve selective reduction of the nitro group. For instance, platinum on carbon (Pt/C) has been used for the selective reduction of a nitro group in the presence of a nitrile. stackexchange.com The hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles. rsc.org

Non-Selective Reductions: Stronger reducing agents may reduce both the nitro and the acetyl groups.

Catalytic Hydrogenation with Pd/C: Palladium on carbon is a powerful catalyst that can reduce both nitro groups and carbonyl groups under more vigorous conditions (higher pressure and temperature). commonorganicchemistry.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

Interactive Table: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Selectivity | Typical Conditions |

| SnCl₂ / HCl | High (selective for nitro group) | Acidic, often heated |

| Fe / HCl or Acetic Acid | High (selective for nitro group) | Acidic, reflux |

| Catalytic Hydrogenation (e.g., Pt/C, H₂) | Variable (can be selective) | Neutral, room temperature and pressure (can be varied) |

| Sodium Dithionite (Na₂S₂O₄) | High (selective for nitro group) | Aqueous, often basic |

| Palladium on Carbon (Pd/C) / H₂ | Low (can reduce other groups) | Neutral, can require higher pressure/temperature |

Intramolecular Cyclization Reactions Involving Nitro Functionalities

The reduction of the nitro group to an amino group in situ can be followed by an intramolecular cyclization if a suitable electrophilic center is present in the molecule. In the case of this compound, after reduction to the corresponding aniline and potential hydrolysis of the acetate, the resulting 3-amino-4-acetyl-2-methoxyphenol could undergo intramolecular reactions.

While there is no direct evidence for intramolecular cyclization of this specific compound, analogous reactions are well-documented. For example, the reductive cyclization of o-nitroacetanilides is a known method for the synthesis of benzimidazoles. This process involves the reduction of the nitro group to an amine, which then attacks the carbonyl carbon of the adjacent acetyl group, followed by dehydration to form the imidazole ring. A one-pot reductive cyclization of 2-nitroacetanilide using a Pt/C catalyst has been shown to produce benzimidazole derivatives in high yield.

In the case of the reduced form of our target molecule, several cyclization pathways could be envisioned depending on the reaction conditions. For instance, the newly formed amino group could potentially react with the adjacent acetyl group to form a seven-membered ring, although this is generally less favorable than the formation of five- or six-membered rings.

Reactions of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a key functional group that significantly influences the molecule's properties and reactivity. Its primary reactions involve the cleavage of the ether linkage.

Demethylation Reactions

Demethylation, the removal of the methyl group to yield a phenol, is a common transformation for aryl methyl ethers. This cleavage typically requires harsh conditions and potent reagents due to the stability of the ether bond. wikipedia.org A variety of reagents have been developed for this purpose, ranging from strong Brønsted acids to Lewis acids and nucleophilic agents. researchgate.net

Commonly employed methods include heating with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.org Lewis acids, such as boron tribromide (BBr₃), are particularly effective and can often achieve demethylation at lower temperatures. wikipedia.orgorgsyn.org Other reagents include thiolates (like EtSNa) and magnesium iodide etherate, which can offer regioselectivity in more complex molecules. wikipedia.org

Table 1: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent Class | Specific Reagent | Typical Conditions |

|---|---|---|

| Brønsted Acids | HI, HBr | High temperatures, often in acetic acid wikipedia.org |

| Lewis Acids | BBr₃, AlCl₃, BeCl₂ | Can be effective at or below room temperature researchgate.netwikipedia.orgorgsyn.org |

| Nucleophilic Agents | Sodium isopropyl thiolate (i-PrSNa), LiPPh₂ | Reflux in a polar aprotic solvent like DMF researchgate.net |

| Specialized Reagents | Pyridinium hydrochloride | High temperatures (molten state, >180 °C) wikipedia.org |

| Mild Reagents | Iodocyclohexane in DMF | Reflux conditions, generates HI in situ wikipedia.orgresearchgate.net |

Ether Cleavage Mechanisms

The cleavage of the aryl-methyl ether bond in this compound under acidic conditions is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org Diaryl ethers are generally resistant to cleavage by acids, and nucleophilic attack on an aromatic sp²-hybridized carbon is highly unfavorable. libretexts.org

The reaction mechanism involves two main steps:

Protonation of the Ether Oxygen: A strong acid protonates the ether's oxygen atom, converting the methoxy group into a good leaving group (a methyloxonium ion). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, such as a halide ion (I⁻ or Br⁻), then attacks the methyl carbon. masterorganicchemistry.com This attack occurs via an SN2 pathway, leading to the displacement of the phenol as the leaving group and the formation of a methyl halide. wikipedia.orgmasterorganicchemistry.com

The SN1 pathway is disfavored in this case because it would require the formation of either a highly unstable methyl carbocation or an equally unstable phenyl cation. wikipedia.orgnih.gov Therefore, the SN2 attack on the less sterically hindered methyl group is the dominant mechanistic route. libretexts.org

Reactions of the Acetyl (Ketone) Group

The acetyl group, an aryl ketone, is a versatile functional group that undergoes reactions at both the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Reactivity and Derivatization (e.g., Imine Formation, Hydrazone Formation)

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the synthesis of a wide range of derivatives.

Imine Formation: The reaction of the acetyl group with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. bham.ac.uk A related compound, 4-formyl-2-methoxy-3-nitrophenyl acetate, has been shown to react with 3-chloro-4-methylaniline to form the corresponding imine, demonstrating the viability of this reaction on a similar molecular scaffold. nih.gov The formation of imines from substituted acetophenones is a well-established synthetic transformation. nih.govmdpi.com

Hydrazone Formation: Similarly, the acetyl group can react with hydrazine (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. bham.ac.uklibretexts.org The mechanism is analogous to imine formation. libretexts.org Hydrazones are often stable, crystalline solids and have historically been used for the characterization of aldehydes and ketones. bham.ac.uk The rate of hydrazone formation can be influenced by electronic effects and the presence of nearby acidic or basic groups that can provide intramolecular catalysis. nih.govnih.gov

Table 2: Common Carbonyl Derivatization Reactions

| Reagent | Product | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Condensation masterorganicchemistry.com |

| Hydrazine (H₂NNH₂) | Hydrazone | Condensation libretexts.org |

| Hydroxylamine (H₂NOH) | Oxime | Condensation bham.ac.uk |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Condensation |

Alpha-Carbon Reactivity: Enolization and Condensation Reactions

The protons on the methyl group adjacent to the carbonyl (the alpha-protons) are acidic and can be removed by a base to form an enolate ion. ucsb.edu This enolate is a key reactive intermediate.

Enolization: In the presence of either acid or base, the ketone can exist in equilibrium with its enol tautomer. masterorganicchemistry.com The formation of the enol or enolate intermediate is the basis for the reactivity at the alpha-carbon.

Condensation Reactions: The enolate is nucleophilic and can attack electrophiles. A classic example is the aldol condensation, where the enolate of one ketone attacks the carbonyl carbon of another molecule. researchgate.netcdnsciencepub.com In the case of this compound, its enolate could potentially react with another aldehyde or ketone (a crossed-aldol or Claisen-Schmidt condensation) to form an α,β-unsaturated ketone. researchgate.net

Halogenation: The alpha-carbon can also be halogenated under acidic or basic conditions. wikipedia.orgpressbooks.pub In acidic media, the reaction proceeds through the enol intermediate and typically results in monohalogenation. libretexts.org In basic media, the enolate reacts, and the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-protons, often leading to polyhalogenation. pressbooks.pubjove.com

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is heavily influenced by the electronic and steric properties of its four substituents: acetate, methoxy, nitro, and acetyl. msu.edu The position of any further substitution is determined by the combined directing effects of these groups. vedantu.comlibretexts.org

The substituents exert their influence through two primary mechanisms:

Inductive Effects: The withdrawal or donation of electron density through the sigma bond. libretexts.org

Resonance Effects: The delocalization of electrons through the pi system.

The combined effect of the groups on this compound is a strong deactivation of the aromatic ring towards electrophilic attack. The methoxy and acetate groups are activating, ortho-, para-directing groups, while the nitro and acetyl groups are deactivating, meta-directing groups. savemyexams.comorganicchemistrytutor.com

The directing influences are as follows:

-OCOCH₃ (Acetoxy): Activating, ortho-, para-director. Directs to positions 2 and 6.

-OCH₃ (Methoxy): Strongly activating, ortho-, para-director. libretexts.orgpressbooks.pub Directs to positions 1, 3, and 5.

-NO₂ (Nitro): Strongly deactivating, meta-director. pressbooks.pub Directs to positions 2, 4, and 6.

-COCH₃ (Acetyl): Deactivating, meta-director. libretexts.org Directs to positions 3 and 5.

Given the existing substitution pattern, the only available positions for a new substituent are positions 5 and 6. The powerful deactivating and meta-directing influence of the nitro and acetyl groups, combined with the activating and ortho-, para-directing nature of the methoxy and acetate groups, creates a complex interplay. The strong deactivation from the nitro and acetyl groups likely dominates, making further electrophilic substitution on this ring very difficult. libretexts.orguomustansiriyah.edu.iq Steric hindrance from the existing bulky groups would also play a significant role in dictating the feasibility and regioselectivity of any potential reaction. acs.org

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OCOCH₃ (Acetoxy) | 1 | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | 2 | Strongly Activating organicchemistrytutor.com | Ortho, Para libretexts.org |

| -NO₂ (Nitro) | 3 | Strongly Deactivating pressbooks.pub | Meta pressbooks.pub |

| -COCH₃ (Acetyl) | 4 | Deactivating libretexts.org | Meta libretexts.org |

Influence of Activating and Deactivating Groups on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly affected by its substituents, which can be broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk Conversely, deactivating groups withdraw electron density, rendering the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. studymind.co.uklumenlearning.com

In this compound, the phenyl ring is polysubstituted with a combination of activating and deactivating groups:

Methoxy Group (-OCH₃): Located at the C-2 position, the methoxy group is a strong activating group. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electron pairs can be donated into the aromatic π-system through resonance (a +R effect). lumenlearning.com This resonance effect is dominant, leading to a significant increase in electron density, particularly at the ortho and para positions relative to the methoxy group. libretexts.orgmsu.edu

Acetate Group (-OCOCH₃): The acetate group at C-1 is also considered an activating group. Similar to the methoxy group, the oxygen atom directly bonded to the ring can donate a lone pair of electrons via resonance. However, this activating influence is attenuated because the lone pair can also be delocalized onto the adjacent carbonyl group. msu.edu

Nitro Group (-NO₂): Positioned at C-3, the nitro group is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.orgmsu.edu This makes the aromatic ring significantly electron-deficient.

Acetyl Group (-COCH₃): The acetyl group at C-4 is a deactivating group. It withdraws electron density from the ring via both induction and resonance due to the polarized carbonyl group.

Conversely, the strong electron-withdrawing nature of the nitro and acetyl groups makes the ring electron-poor and thus activates it for nucleophilic aromatic substitution (SNAr) , should a suitable leaving group be present. masterorganicchemistry.comchemistrysteps.com The rate of SNAr reactions is dramatically increased by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|---|

| -OCOCH₃ (Acetate) | 1 | -I (Withdrawing) | +R (Donating) | Activating (Weak) | ortho, para |

| -OCH₃ (Methoxy) | 2 | -I (Withdrawing) | +R (Donating) | Activating (Strong) | ortho, para |

| -NO₂ (Nitro) | 3 | -I (Withdrawing) | -R (Withdrawing) | Deactivating (Strong) | meta |

| -COCH₃ (Acetyl) | 4 | -I (Withdrawing) | -R (Withdrawing) | Deactivating (Moderate) | meta |

Reaction Mechanism Elucidation

While specific mechanistic studies on this compound are not extensively documented, its reaction mechanisms can be inferred from its structural features and the well-established reactivity of analogous compounds, particularly other phenyl acetates like p-nitrophenyl acetate (PNPA). A primary reaction pathway for this molecule is the hydrolysis of the ester linkage.

Kinetic Studies and Rate-Determining Step Analysis

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates under various conditions. For a reaction such as the hydrolysis of this compound, the rate can be conveniently monitored using UV-Vis spectrophotometry by observing the appearance of the phenolate (B1203915) product.

The hydrolysis of phenyl acetates, especially those bearing electron-withdrawing groups, is well-documented. cdnsciencepub.comstanford.edu For instance, the hydrolysis of PNPA has been extensively used as a model system to study enzyme kinetics and the catalytic activity of various nucleophiles. nih.govnih.govresearchgate.netcam.ac.uk The reaction typically proceeds via a two-step nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic attack on the ester carbonyl carbon to form a tetrahedral intermediate.

Step 2: Collapse of the tetrahedral intermediate to release the phenolate leaving group and form the final product.

The rate-determining step (RDS) is the slowest step in this sequence. For esters with good leaving groups, such as the substituted phenolate in this molecule (stabilized by the electron-withdrawing acetyl and nitro groups), the formation of the tetrahedral intermediate (Step 1) is generally the rate-determining step. cam.ac.uk

The kinetics of hydrolysis can be described by a rate law that depends on the concentrations of the ester and the nucleophile (e.g., hydroxide ion or another catalyst). Under pseudo-first-order conditions (where the nucleophile is in large excess), the rate constant can be determined. The table below presents illustrative catalytic constants for the hydrolysis of the related compound, p-nitrophenyl acetate, with various catalysts, showcasing how kinetic data can be used to compare catalyst efficiency.

| Catalyst | Catalytic Constant (L mol⁻¹ min⁻¹) |

|---|---|

| Hydroxide ion (OH⁻) | 540 |

| Imidazole | 2.7 |

| 2-Methylimidazole | 0.34 |

| Pyridine (B92270) | 0.012 |

| 2-(β-Hydroxyethyl)pyridine | 0.13 |

| Histidine | 0.12 |

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates provide definitive evidence for a proposed reaction mechanism. In the context of reactions involving this compound, two principal types of intermediates are conceivable.

For the hydrolysis of the acetate ester, the key species is a tetrahedral intermediate . This short-lived species is formed when the nucleophile attacks the electrophilic carbonyl carbon of the ester. Its existence is typically inferred from kinetic data and isotope labeling studies, as its high reactivity makes direct isolation challenging.

In the case of a nucleophilic aromatic substitution (SNAr) reaction, a more stable and often detectable Meisenheimer complex would be formed. masterorganicchemistry.com This intermediate arises from the attack of a nucleophile on an electron-deficient aromatic ring. The negative charge of the resulting anionic σ-complex is delocalized throughout the π-system and is significantly stabilized by resonance onto the electron-withdrawing nitro and acetyl groups. researchgate.net The presence of these stabilizing groups, particularly the nitro group at a position ortho to the acetate (a potential leaving group), would strongly favor the formation and stability of such a complex. nih.gov Meisenheimer complexes have been isolated and characterized in many SNAr reactions, providing powerful evidence for the stepwise addition-elimination mechanism. masterorganicchemistry.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Acetyl 2 Methoxy 3 Nitrophenyl Acetate

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for 4-Acetyl-2-methoxy-3-nitrophenyl acetate (B1210297) were identified in the searched sources. Consequently, empirical data regarding its crystal system, space group, and unit cell dimensions are not available.

Without crystallographic data, a definitive analysis of the solid-state conformation and molecular geometry, including specific bond lengths, bond angles, and dihedral angles of the acetyl, methoxy (B1213986), and nitro substituents relative to the phenyl ring, cannot be provided.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

While NMR data is crucial for structural elucidation, specific high-resolution ¹H NMR and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), for 4-Acetyl-2-methoxy-3-nitrophenyl acetate are not available in the reviewed scientific databases.

No studies employing multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the unambiguous assignment of protons and carbons in this compound have been found.

There is no available research on the use of dynamic NMR (DNMR) to investigate conformational equilibria or the rotational barriers of the substituent groups (acetyl, methoxy, nitro) on the phenyl ring of this specific molecule.

Advanced Mass Spectrometry Techniques

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and elemental composition, is not published for this compound. Furthermore, studies detailing its fragmentation patterns under various ionization methods (e.g., Electron Ionization, Electrospray Ionization) are not present in the searched literature. Therefore, a table of its mass spectrometry fragmentation data cannot be compiled.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by analyzing their fragmentation patterns. While direct MS/MS fragmentation data for this compound is not extensively published, a probable fragmentation pathway can be postulated based on the known behavior of structurally related compounds, such as nitrophenyl acetates and methoxy-substituted acetophenones.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound would be expected to undergo a series of characteristic fragmentation reactions. A primary fragmentation event would likely be the loss of the acetyl group (CH₃CO) from the ester functionality, a common pathway for phenyl acetates, leading to the formation of a nitrophenolate ion. Another significant fragmentation would involve the cleavage of the methoxy group (•OCH₃).

A plausible fragmentation pathway for this compound is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

| 253.06 | 211.05 | C₂H₂O | Loss of ketene (B1206846) from the acetate group. |

| 253.06 | 196.03 | C₂H₃O₂• | Loss of the acetyl radical. |

| 211.05 | 181.04 | NO | Loss of nitric oxide from the nitro group. |

| 196.03 | 166.02 | NO₂ | Loss of nitrogen dioxide. |

| 196.03 | 181.00 | CH₃• | Loss of a methyl radical from the acetyl group. |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is crucial for determining its elemental composition. The theoretical exact mass of this compound (C₁₁H₁₁NO₆) can be calculated by summing the exact masses of its constituent atoms.

Elemental Composition and Theoretical Exact Mass:

Carbon (C): 11 x 12.000000 = 132.000000

Hydrogen (H): 11 x 1.007825 = 11.086075

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 6 x 15.994915 = 95.969490

Theoretical Exact Mass = 253.058639 Da

Experimental determination of the exact mass via HRMS would be expected to yield a value very close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound. For comparison, the exact mass of the related compound 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) (C₉H₉NO₄) is 195.053158 Da. nih.gov

In-Situ Mass Spectrometry for Real-Time Reaction Monitoring

In-situ mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, allow for the real-time monitoring of chemical reactions without the need for sample workup. waters.com This approach is highly valuable for tracking the formation of intermediates and products, thereby optimizing reaction conditions.

For the synthesis of this compound, which could, for instance, involve the nitration of 4-acetyl-2-methoxyphenyl acetate, in-situ mass spectrometry could monitor the disappearance of the starting material and the appearance of the nitrated product. The mass spectra would show a shift in the molecular ion peak from the starting material to the product in real-time. This technique would also be invaluable for detecting the formation of any isomeric byproducts, which is a common challenge in the nitration of substituted aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Predicted Vibrational Frequencies and Assignments:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Inference |

| Acetyl C=O | Stretch | 1680-1700 | nih.gov |

| Ester C=O | Stretch | 1750-1770 | nih.gov |

| Nitro (NO₂) | Asymmetric Stretch | 1515-1560 | nih.gov |

| Nitro (NO₂) | Symmetric Stretch | 1345-1385 | nih.gov |

| C-O-C (ether) | Asymmetric Stretch | 1200-1275 | nih.gov |

| C-O-C (ester) | Stretch | 1160-1210 | mdpi.com |

| Aromatic C=C | Stretch | 1450-1600 | nih.gov |

| C-H (aromatic) | Stretch | 3000-3100 | nih.gov |

| C-H (aliphatic) | Stretch | 2850-3000 | mdpi.com |

Correlation of Vibrational Modes with Functional Group Environments

The specific electronic environment of each functional group in this compound influences its vibrational frequency. The electron-withdrawing nature of the nitro group is expected to cause a shift in the stretching frequencies of the adjacent carbonyl and methoxy groups. For instance, the acetyl C=O stretch would likely appear at a slightly higher wavenumber compared to a non-nitrated analogue due to the inductive effect of the nitro group. Conversely, the ester C=O stretch might be less affected due to its position relative to the nitro group. The methoxy group's vibrational modes would also be influenced by the adjacent nitro group.

In-Situ Raman Spectroscopy for Reaction Monitoring

In-situ Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring reactions in real-time. nih.gov Its advantages include being non-destructive and relatively insensitive to aqueous media. For a reaction involving this compound, such as a hydrolysis or reduction, in-situ Raman could track the concentration changes of the reactant, intermediates, and products. For example, during the hydrolysis of the acetate ester, the disappearance of the characteristic ester C=O peak and the appearance of new peaks corresponding to the resulting phenol (B47542) could be monitored. This allows for precise determination of reaction endpoints and kinetics without the need for sampling and offline analysis. nih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Reaction Progress

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The this compound molecule contains a nitrophenyl chromophore, which is expected to exhibit strong absorption in the UV region.

The position and intensity of the absorption maximum (λ_max) are sensitive to the substitution pattern on the aromatic ring. Based on data for similar compounds like 4-nitrophenyl acetate, which has a λ_max around 270-280 nm, and p-nitroaniline with a λ_max at 383 nm, the spectrum of this compound is expected to show a significant absorption band in the UV region. researchgate.netraineslab.com The presence of the acetyl and methoxy groups will influence the exact λ_max.

Theoretical and Computational Chemistry Studies of 4 Acetyl 2 Methoxy 3 Nitrophenyl Acetate

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for predicting the molecular properties of a compound like 4-Acetyl-2-methoxy-3-nitrophenyl acetate (B1210297) from first principles. Methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to balance computational cost and accuracy for organic molecules of this size.

The first step in a computational study would be the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. For 4-Acetyl-2-methoxy-3-nitrophenyl acetate, this would involve calculating key bond lengths, bond angles, and dihedral angles.

The planarity of the benzene (B151609) ring and the orientation of the acetyl, methoxy (B1213986), and nitro substituents would be of particular interest. Steric hindrance between the adjacent methoxy and nitro groups, as well as the acetyl group, would likely lead to some out-of-plane twisting of these substituents to achieve the lowest energy conformation. Analysis of the electronic structure would provide insights into the distribution of electrons throughout the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-NO₂ Bond Length | ~1.45 Å |

| C-OCH₃ Bond Length | ~1.36 Å |

| C-C=O (Acetyl) Bond Length | ~1.51 Å |

| O-C=O (Ester) Bond Length | ~1.35 Å |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to reaction. For this compound, the electron-withdrawing nature of the nitro and acetyl groups would be expected to lower the energy of the LUMO, making the molecule a potential electrophile.

Table 2: Hypothetical FMO Properties for this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -2.5 to -3.5 |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and acetyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and near the carbon atom of the carbonyl group, highlighting potential sites for nucleophilic attack.

Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), assign partial charges to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps to understand the polarity of different bonds.

In this compound, the analysis would be expected to show significant negative charges on the oxygen and nitrogen atoms of the nitro group and the oxygen atoms of the acetyl and methoxy groups. The carbon atoms attached to these electronegative groups would, in turn, carry partial positive charges.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound, such as its hydrolysis or reactions with nucleophiles.

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. Characterizing the TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. A lower energy barrier indicates a faster reaction.

For example, the hydrolysis of the acetate ester could be modeled. This would involve calculating the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, and subsequent elimination of the phenolate (B1203915) leaving group. Such studies on related nitrophenyl acetates have shown that the reaction can proceed through a stepwise mechanism. However, without specific studies on this compound, any discussion remains speculative.

Elucidation of Solvent Effects and Catalytic Pathways in Silico

There are no published studies that specifically investigate the solvent effects and catalytic pathways of this compound using computational methods. Research on analogous compounds, like p-nitrophenyl acetate, has utilized density functional theory (DFT) to explore reaction mechanisms, such as hydrolysis, and the significant role of the solvent in shaping the transition states of such reactions. However, these findings cannot be directly extrapolated to this compound due to the differences in molecular structure and functional groups, which would uniquely influence its electronic and steric properties.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Similarly, no specific molecular dynamics (MD) simulation studies for this compound have been found in the reviewed literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding its solvation properties by simulating the atomic motions over time. While crystallographic data is available for related structures, providing insights into their solid-state conformation, this does not replace the detailed dynamic information that MD simulations in various solvents would offer for this compound. Without such studies, a comprehensive understanding of its behavior in a solution phase from a computational standpoint remains unaddressed.

Due to the lack of specific research, no data tables with detailed findings on the theoretical and computational chemistry of this compound can be provided.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While direct, extensive research on 4-Acetyl-2-methoxy-3-nitrophenyl acetate (B1210297) as a standalone key intermediate is not widely documented in publicly available literature, its structural motifs are present in precursors to more complex molecules. For instance, the structurally related N-(4-methoxy-2-nitrophenyl)acetamide is synthesized through the acetylation of 4-methoxy-2-nitroaniline. This suggests that 4-Acetyl-2-methoxy-3-nitrophenyl acetate could similarly serve as an intermediate in multi-step synthetic sequences. The various functional groups can be sequentially or selectively transformed. For example, the nitro group can be reduced to an amine, which can then participate in amide bond formation or the construction of heterocyclic rings. The acetyl group offers a handle for condensation reactions or conversion to other functional groups.

Precursor for Advanced Organic Building Blocks and Scaffold Construction

The potential of this compound as a precursor lies in its capacity to be elaborated into more complex molecular scaffolds. The "4-methoxy-3-nitrophenyl" core is found within larger, functional molecules. For example, the related structure 4-{Acetyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl acetate highlights how this nitrophenyl moiety can be incorporated into more extensive systems. By selectively reacting the acetyl and acetate groups, chemists can build upon the core structure, adding new rings and functional groups to construct elaborate, three-dimensional scaffolds for various applications, including medicinal chemistry and materials science.

Utilization in Catalyst Development and Ligand Design (e.g., in organometallic chemistry)

There is currently a lack of specific research detailing the direct use of this compound in catalyst development or as a ligand in organometallic chemistry. However, the broader class of nitrophenyl acetates has been studied in the context of catalysis. For example, the hydrolysis of p-nitrophenyl acetate is a common model reaction to study the efficiency of various catalysts. The functional groups present on this compound, particularly the potential for the nitro group's oxygen atoms and the acetyl carbonyl to act as coordination sites, suggest a theoretical potential for its derivatives to be explored as ligands for metal catalysts. Further research would be needed to synthesize and evaluate such potential catalytic systems.

Advanced Analytical Method Development for 4 Acetyl 2 Methoxy 3 Nitrophenyl Acetate

Chromatographic Method Optimization for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating 4-Acetyl-2-methoxy-3-nitrophenyl acetate (B1210297) from starting materials, by-products, and degradation products. Optimization of these methods is critical for ensuring accurate purity assessment and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like 4-Acetyl-2-methoxy-3-nitrophenyl acetate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research findings indicate that for structurally similar compounds, such as 4-nitrophenyl acetate and other nitrophenols, C18 columns are highly effective. chromatographyonline.comnih.govnih.gov Method development for these related compounds often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer (e.g., acetate or citrate (B86180) buffer) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov The pH of the mobile phase is a critical parameter to control the ionization state of any acidic or basic impurities, thereby affecting their retention and peak shape. chromatographyonline.com For quantitative analysis, a UV detector is commonly employed, with the detection wavelength set to a maximum absorbance of the analyte, often around 290 nm for nitrophenyl derivatives. nih.gov Isocratic elution is often sufficient for simple purity assessments, while gradient elution is necessary for resolving complex mixtures of impurities with varying polarities. chromatographyonline.comnih.gov The inclusion of an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, can be used to improve the retention and separation of any ionic species present in the sample matrix. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nitrophenyl Acetate Analogs

| Parameter | Optimized Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., acetate buffer) | Controls retention and resolution. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex impurity profiles. researcher.life |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and peak purity analysis at optimal wavelengths. |

| Wavelength | ~290 nm (or λmax of the compound) | Provides high sensitivity for nitrophenyl compounds. nih.gov |

| Column Temp. | Ambient to 45 °C | Controls retention time stability and can improve peak shape. chromatographyonline.com |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While direct analysis of phenolic compounds by GC can be challenging due to their polarity, which may cause peak tailing, it is a viable method for purity assessment, especially when coupled with derivatization. researchgate.net For underivatized phenols, a flame ionization detector (FID) is typically used. epa.gov

The choice of capillary column is critical for successful separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for method development. researchgate.netnih.gov The temperature program, including initial temperature, ramp rate, and final temperature, must be optimized to achieve baseline separation of the target analyte from any volatile impurities. nih.gov The injector and detector temperatures are also set high enough to ensure efficient vaporization and prevent condensation. For purity assessment, GC can provide quantitative data on the percentage of the main component and related volatile substances. sigmaaldrich.com

Table 2: General GC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Setting | Purpose |

| Column | Fused Silica Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | Provides high-resolution separation for a wide range of compound polarities. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Inlet Mode | Split/Splitless | Split mode for high concentration samples; Splitless for trace analysis. |

| Inlet Temp. | 250 °C | Ensures rapid and complete sample vaporization. nih.gov |

| Oven Program | Temperature gradient (e.g., 120 °C to 270 °C) | Optimized to separate compounds based on their boiling points and column interactions. nih.gov |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing concentration-proportional response. epa.gov |

| Detector Temp. | 300 °C | Prevents condensation of analytes post-separation. nih.gov |

Hyphenated Techniques for Comprehensive Characterization

To achieve unambiguous identification of the main component and its potential impurities, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides both retention time data and mass-to-charge ratio information, which is invaluable for structural elucidation. mdpi.com

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound without the need for derivatization. It combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. nih.gov LC-MS is particularly useful for identifying and quantifying trace-level impurities and degradation products formed during synthesis or storage. The mass spectrometer can provide molecular weight information and fragmentation patterns that help in the structural identification of unknown peaks observed in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often required prior to GC-MS analysis to improve its volatility and chromatographic performance. researchgate.netresearchgate.net GC-MS allows for the separation of closely related isomers and provides detailed mass spectra that can be compared against spectral libraries for positive identification of impurities. nih.govresearchgate.net The high sensitivity of modern mass spectrometers enables the detection and identification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov

Spectrophotometric Methods for Quantitative Analysis in Non-Biological Matrices

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds containing chromophores. The nitroaromatic and phenyl acetate moieties in this compound make it an ideal candidate for UV-Vis analysis.

This technique is particularly useful for determining the concentration of the compound in solution, for example, in dissolution studies or for monitoring reaction kinetics in non-biological matrices. The analysis is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. repligen.com A key application for related compounds like 4-nitrophenyl acetate involves monitoring its hydrolysis to 4-nitrophenol (B140041). researchgate.netsigmaaldrich.com In a basic medium, the resulting 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong, characteristic absorbance at a higher wavelength (around 400 nm), allowing for sensitive quantification. sigmaaldrich.com A calibration curve is typically prepared by measuring the absorbance of several standard solutions of known concentrations to determine the relationship between absorbance and concentration. mdpi.com

Table 3: Application of UV-Vis Spectrophotometry for Nitrophenol Analysis

| Application | Principle | Wavelength (λ) | Notes |

| Concentration Assay | Direct measurement of UV absorbance based on Beer's Law. repligen.com | λmax of the compound | Requires a pure standard for calibration. |

| Reaction Monitoring | Monitoring the appearance of a product or disappearance of a reactant. researchgate.net | λmax of product/reactant | Useful for kinetic studies, such as hydrolysis of the acetate group. |

| Purity Estimation | Spectral comparison against a reference standard. libretexts.org | Full UV-Vis Scan | Deviations from the standard spectrum can indicate the presence of impurities. |

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a specific analytical technique. slideshare.netslideshare.net For this compound, derivatization can be employed to enhance its detectability and improve its chromatographic behavior, particularly for GC analysis. nih.gov

The primary challenge for direct GC analysis of phenolic compounds is their polarity. Derivatization strategies aim to mask the polar hydroxyl group (if the acetate is hydrolyzed) or other functional groups to increase volatility and reduce interactions with the GC column, leading to sharper, more symmetrical peaks. researchgate.net Common derivatization techniques include:

Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net

Acylation: Reaction with an acylating agent to form a less polar ester.

Alkylation/Etherification: Reaction with an alkylating agent (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide) to form a more volatile ether derivative. epa.gov

In HPLC, derivatization is used less for volatility and more to introduce a chromophore or fluorophore into a molecule that lacks a suitable one, thereby enhancing UV or fluorescence detection sensitivity. nih.gov For a compound that is already a strong UV absorber like this compound, this is less critical but can be applied to impurities that are poor absorbers. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target specific functional groups and significantly improve detection limits in LC-MS analysis. nih.gov

An in-depth analysis of the future research landscape for this compound reveals significant opportunities for innovation in synthetic chemistry, mechanistic studies, materials science, and computational chemistry. As a multi-functionalized aromatic compound, it serves as a valuable model for exploring advanced chemical concepts and applications. Emerging trends point towards the development of more sustainable synthetic methods, a more profound understanding of its reactive behavior, novel non-biological applications, and the integration of artificial intelligence to accelerate discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetyl-2-methoxy-3-nitrophenyl acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including nitration, acetylation, and esterification. Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) for nitration steps to ensure regioselectivity .

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) for acetylation to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Approach :

- NMR analysis : Compare chemical shifts of acetyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and nitro groups (δ ~8.0–8.5 ppm for aromatic protons) .

- IR spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .

- Cross-validation : Use X-ray crystallography (if crystalline) to confirm molecular geometry and substituent positions .

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence the compound’s reactivity and biological activity?

- Experimental design :

- Crystallographic studies : Determine bond angles and torsional strains affecting steric hindrance (e.g., methoxy vs. nitro group proximity) .

- Computational modeling : Employ DFT calculations to map electrostatic potentials and predict nucleophilic/electrophilic sites .

- Bioactivity assays : Compare derivatives with varied substituent positions (e.g., 3-nitro vs. 4-nitro isomers) to assess structure-activity relationships .

Q. What strategies address contradictions in spectroscopic data for structurally similar derivatives?

- Resolution methods :

- Dynamic NMR : Detect rotational barriers in ester or acetyl groups causing signal splitting .

- HPLC-MS : Separate and identify regioisomeric byproducts (e.g., 2-nitro vs. 3-nitro impurities) .

- Crystallographic refinement : Resolve disorder in crystal structures (e.g., methyl group rotation) using SHELX or PLATON software .

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Molecular dynamics simulations : Simulate hydrolysis of the ester group in aqueous media at different pH levels .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to validate computational predictions .

- Kinetic studies : Monitor degradation pathways via UV-Vis spectroscopy under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.